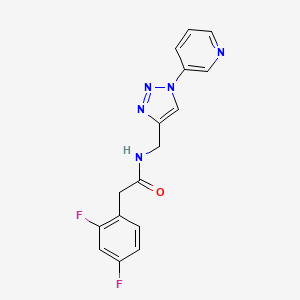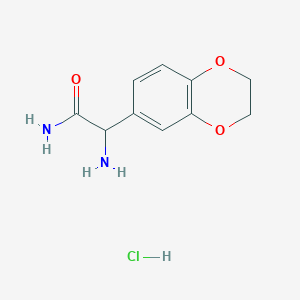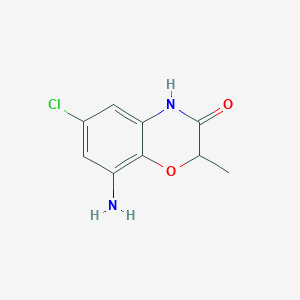
2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups, including a 2,4-difluorophenyl group, a pyridin-3-yl group, a 1H-1,2,3-triazol-4-yl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the pyridin-3-yl group and the 1H-1,2,3-triazol-4-yl group might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of fluorine atoms could affect its reactivity and stability .Applications De Recherche Scientifique
Corrosion Inhibition
The study by Yıldırım and Cetin (2008) explored the synthesis and evaluation of acetamide derivatives as corrosion inhibitors. They found that certain derivatives showed promising inhibition efficiencies in both acidic and mineral oil mediums, suggesting potential applications for the chemical compound in corrosion prevention efforts (Yıldırım & Cetin, 2008).
Photovoltaic Efficiency and Ligand-Protein Interactions
A study by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs revealed their potential in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency. Additionally, molecular docking studies suggested that these compounds could bind effectively to Cyclooxygenase 1 (COX1), highlighting a dual application in renewable energy and biochemistry (Mary et al., 2020).
Synthetic Chemistry and Material Science
Research by Getlik et al. (2013) demonstrated the synthetic versatility of pyridin-4-yl acetamide derivatives through nucleophilic aromatic substitution, enabling the creation of novel compounds with potential applications in material science and organic synthesis (Getlik et al., 2013).
Agricultural Chemistry
The study by Hu et al. (2005) on the crystal structure of the herbicide flumetsulam highlighted the importance of acetamide derivatives in developing more efficient and selective agrochemicals. This research underscores the compound's potential applications in enhancing agricultural productivity and pest management (Hu et al., 2005).
Antimicrobial Properties
MahyavanshiJyotindra et al. (2011) synthesized and evaluated the antimicrobial activity of triazole-sulfanyl-acetamide derivatives. Their findings suggest that compounds with this structure could serve as templates for developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections (MahyavanshiJyotindra et al., 2011).
Mécanisme D'action
Target of Action
The primary target of the compound 2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound 2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide acts as an inhibitor to this pathway .
Biochemical Pathways
The compound 2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide affects the FGFR signaling pathway . This pathway plays an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
The compound 2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide inhibits the FGFR signaling pathway . This inhibition can lead to the suppression of cell proliferation and migration, and induction of apoptosis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O/c17-12-4-3-11(15(18)7-12)6-16(24)20-8-13-10-23(22-21-13)14-2-1-5-19-9-14/h1-5,7,9-10H,6,8H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCADWIUJGMBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2714140.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2714144.png)
![N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2714145.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2714146.png)

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2714148.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2714149.png)
![N-[4-(diethylamino)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B2714152.png)
![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2714153.png)
![4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2714157.png)


